2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride hydrate is a chemical compound with the molecular formula C9H13N3O·2HCl·H2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride hydrate typically involves the reaction of 3-aminopropylamine with guanidine hydrochloride in the presence of a solvent like diglycol. The reaction is carried out under reflux conditions with a catalyst such as TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride hydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride hydrate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one
- 4,4a,5,6,7,8-Hexahydro-4a-methyl-2(3H)-naphthalenone
- 3H-3a,7-Methanoazulene, 2,4,5,6,7,8-hexahydro-1,4,9,9-tetramethyl-
Uniqueness
2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride hydrate is unique due to its specific structural features and the presence of both dihydrochloride and hydrate forms.
Properties
Molecular Formula |
C9H17Cl2N3O2 |
---|---|
Molecular Weight |
270.15 g/mol |
IUPAC Name |
2-methyl-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one;hydrate;dihydrochloride |
InChI |
InChI=1S/C9H13N3O.2ClH.H2O/c1-6-11-8-3-5-10-4-2-7(8)9(13)12-6;;;/h10H,2-5H2,1H3,(H,11,12,13);2*1H;1H2 |
InChI Key |
BVYSTHCDADDWPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCNCC2)C(=O)N1.O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.